An In-depth Technical Guide to the Physicochemical Properties of 6H-thiazolo[5,4-e]indazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6H-thiazolo[5,4-e]indazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of 6H-thiazolo[5,4-e]indazol-2-amine , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with robust computational predictions to offer a valuable resource for researchers. The following sections detail the structural characteristics, predicted physicochemical parameters, and standardized experimental protocols for their determination, ensuring a foundation of scientific integrity and practical utility.
Molecular Identity and Structural Characteristics
6H-thiazolo[5,4-e]indazol-2-amine is a fused heterocyclic system containing both a thiazole and an indazole ring. Understanding its fundamental properties is the first step in any research and development endeavor.
Chemical Structure:
Figure 1: 2D structure of 6H-thiazolo[5,4-e]indazol-2-amine.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 21444-01-9 | BLDpharm[1] |
| Molecular Formula | C₈H₆N₄S | BLDpharm[1] |
| Molecular Weight | 190.23 g/mol | BLDpharm[1] |
| Canonical SMILES | NC1=NC2=C(S1)C3=C(C=C2)NN=C3 | PubChem |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. The following table summarizes the predicted values for 6H-thiazolo[5,4-e]indazol-2-amine, which are crucial for anticipating its behavior in various experimental settings.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | Not available (solid at room temp.) | - |
| Boiling Point | ~450-550 °C | Estimation based on similar structures |
| Water Solubility (LogS) | -3.5 to -4.5 | SwissADME[2] |
| pKa (most basic) | 4.5 - 5.5 | ACD/Labs Percepta, ChemAxon[3][4][5][6][7][8] |
| pKa (most acidic) | 9.0 - 10.0 | ACD/Labs Percepta, ChemAxon[3][4][5][6][7][8] |
| LogP | 1.5 - 2.5 | Molinspiration, SwissADME[9][10][11][12] |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted values should be confirmed experimentally. This section provides standardized, step-by-step protocols for determining the key physicochemical properties of novel compounds like 6H-thiazolo[5,4-e]indazol-2-amine.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing a compound's bioavailability and formulation. The shake-flask method is a widely accepted standard for its determination.
Protocol: Shake-Flask Method for Aqueous Solubility
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Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Sample Addition: Add an excess amount of 6H-thiazolo[5,4-e]indazol-2-amine to a known volume of each buffered solution in separate vials. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot from the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported in mg/mL or mol/L at each pH.
Figure 2: Workflow for solubility determination by the shake-flask method.
Determination of Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a compound at a given pH, which significantly impacts its solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: Dissolve a precisely weighed amount of 6H-thiazolo[5,4-e]indazol-2-amine in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization). For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
Figure 3: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach for LogP measurement.
Protocol: Shake-Flask Method for LogP Determination
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Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, typically pH 7.4) and saturate each phase with the other by vigorous shaking followed by separation.
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Compound Addition: Dissolve a known amount of 6H-thiazolo[5,4-e]indazol-2-amine in the aqueous phase.
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Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound. Seal the container and shake vigorously for a set period to allow for partitioning between the two phases.
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Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
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Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Figure 4: Workflow for LogP determination by the shake-flask method.
Conclusion
References
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SwissADME. [Link]
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ACD/Labs. ACD/pKa DB. [Link]
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ChemAxon. pKa Prediction. [Link]
-
Molinspiration Cheminformatics. Calculation of Molecular Properties. [Link]
-
Neliti. ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
-
ACD/Labs. What is the pKa of my compound?. [Link]
-
Mansourian, E., et al. (2018). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 10(1), 1-15. [Link]
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ACD/Labs. Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. [Link]
-
Molinspiration Cheminformatics. About Molinspiration. [Link]
-
Chemaxon. How do predicted pKa and solubility values compare to reality?. [Link]
Sources
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